Cas no 891104-02-2 (1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea)

1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-[(2-chlorophenyl)methyl]-N'-[1-(3-fluorophenyl)-5-oxo-3-pyrrolidinyl]-
- 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea
-
- Inchi: 1S/C18H17ClFN3O2/c19-16-7-2-1-4-12(16)10-21-18(25)22-14-9-17(24)23(11-14)15-6-3-5-13(20)8-15/h1-8,14H,9-11H2,(H2,21,22,25)
- InChI Key: FNFQXLXPOVQNSX-UHFFFAOYSA-N
- SMILES: N(CC1=CC=CC=C1Cl)C(NC1CC(=O)N(C2=CC=CC(F)=C2)C1)=O
1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-1589-5mg |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-10μmol |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-2μmol |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-10mg |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-1mg |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-3mg |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-5μmol |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-2mg |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2024-1589-4mg |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
891104-02-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea Related Literature
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea
Chemical Profile of 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea (CAS No. 891104-02-2)
The compound 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea, identified by its CAS number 891104-02-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric moieties, including a chlorobenzyl group, a fluorinated phenyl ring, and a pyrrolidinone urea core, suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.
In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules with high specificity and efficacy. The structural features of 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea align well with current trends in drug design, particularly in the optimization of bioavailability and target binding affinity. The incorporation of fluorine atoms is a common strategy in medicinal chemistry due to their ability to modulate metabolic stability and binding interactions. In this context, the 3-fluorophenyl moiety in the compound may contribute to enhanced pharmacokinetic properties, a critical factor in the success of any drug candidate.
Moreover, the pyrrolidinone urea scaffold is known for its versatility in drug design, often serving as a key pharmacophore in small molecule inhibitors. This particular scaffold has been extensively studied for its role in modulating enzyme activity and receptor binding. The structural complexity of 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea allows for fine-tuning of its biological activity through structural modifications. Such flexibility is invaluable in the iterative process of drug development, where subtle changes can lead to significant improvements in therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of molecules with remarkable accuracy. By leveraging tools such as molecular docking and quantum mechanical calculations, scientists can gain insights into the potential interactions between 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea and biological targets. These computational studies have been instrumental in identifying lead compounds that exhibit high affinity for their intended targets. The integration of computational methods with experimental validation has accelerated the drug discovery pipeline, making compounds like 891104-02-2 more accessible for preclinical and clinical investigations.
The synthesis of complex molecules such as 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea represents another area of innovation within pharmaceutical chemistry. Modern synthetic methodologies have enabled the efficient construction of intricate molecular frameworks, often with high enantioselectivity and yield. The development of novel catalytic systems and green chemistry principles has further enhanced the sustainability of synthetic processes. These advancements not only reduce costs but also minimize waste, aligning with global efforts to promote environmentally responsible chemical practices.
In the realm of therapeutic applications, 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea holds promise as a versatile scaffold for developing new drugs targeting various diseases. Its structural features suggest potential activity against a range of biological pathways, including those implicated in cancer, inflammation, and neurodegenerative disorders. The ability to modify specific functional groups while maintaining overall molecular integrity allows for tailored pharmacological profiles. Such adaptability is crucial for addressing the diverse needs of patients across different therapeutic areas.
As research continues to uncover new biological mechanisms and therapeutic targets, compounds like 891104-02-2 will play an increasingly important role in drug development. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design is further expanding the possibilities for novel therapeutic interventions. By combining traditional medicinal chemistry approaches with innovative technologies, scientists are paving the way for next-generation treatments that offer improved efficacy and safety profiles.
The future prospects for 1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-yurea are bright, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into tangible therapeutic benefits. As our understanding of complex biological systems grows, so too does our capacity to design molecules that precisely modulate disease processes at the molecular level.
891104-02-2 (1-(2-chlorophenyl)methyl-3-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylurea) Related Products
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)




